molecular formula C19H16ClF3N2O4S B254070 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B254070
M. Wt: 460.9 g/mol
InChI Key: VYXQIQMZJIJVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as CTB or Compound 1, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. CTB belongs to the class of isothiazolidinone derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in immune cells. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has several advantages for lab experiments. It has a high purity, which makes it suitable for in vitro and in vivo studies. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is also stable under physiological conditions, which allows for long-term experiments. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One area of research is to elucidate the mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in more detail. This will help to identify new therapeutic targets and improve the efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. Another area of research is to investigate the pharmacokinetics and toxicity profile of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in more detail. This will help to determine the optimal dose and administration route for N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in clinical trials. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Conclusion
In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a novel small molecule that has shown promising results in preclinical studies for the treatment of various diseases. The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been optimized to improve the yield and purity of the final product. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the activity of HDACs and NF-κB, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, including elucidating its mechanism of action and investigating its pharmacokinetics and toxicity profile in more detail.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4,4-dimethyl-3-oxo-2-thioxo-1,2,5-thiadiazolidin-1-yl acetate in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide to obtain N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. The synthesis method of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has shown neuroprotective effects in animal models of neurodegenerative diseases.

properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Molecular Formula

C19H16ClF3N2O4S

Molecular Weight

460.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C19H16ClF3N2O4S/c1-18(2)10-30(28,29)25(17(18)27)13-5-3-4-11(8-13)16(26)24-12-6-7-15(20)14(9-12)19(21,22)23/h3-9H,10H2,1-2H3,(H,24,26)

InChI Key

VYXQIQMZJIJVBB-UHFFFAOYSA-N

SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C

Origin of Product

United States

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